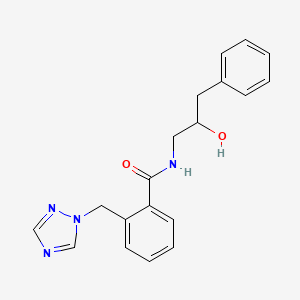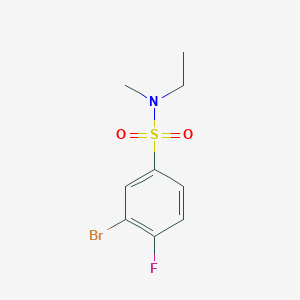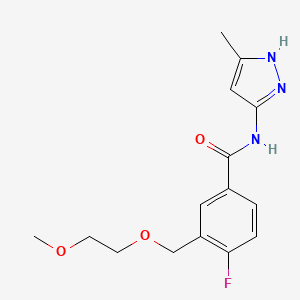
2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one, also known as APTP, is a synthetic compound that has gained attention in the scientific community for its potential in various research applications. APTP belongs to the class of heterocyclic compounds and has a unique chemical structure that makes it an interesting subject for study.
作用機序
The mechanism of action of 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one involves its interaction with GABA-A receptors. 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one binds to a specific site on the receptor, which enhances the activity of the receptor and increases the inhibitory effects of GABA. This leads to a decrease in neuronal excitability and a reduction in anxiety-related behaviors. 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one has also been shown to inhibit the aggregation of beta-amyloid peptides, which may contribute to its potential in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one has been shown to have various biochemical and physiological effects. In animal studies, 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one has been shown to decrease anxiety-related behaviors and improve cognitive function. 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one has also been shown to have neuroprotective effects, as it reduces oxidative stress and inflammation in the brain. Additionally, 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one has been shown to have anti-tumor effects, as it inhibits the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One of the advantages of 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one is its unique chemical structure, which makes it an interesting subject for study. 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one is its potential toxicity. 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one has been shown to have toxic effects on liver and kidney function in animal studies, which may limit its potential as a therapeutic agent.
将来の方向性
There are several future directions for the study of 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one. One area of interest is the development of 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one analogs with improved pharmacological properties. Another area of interest is the study of 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one in combination with other drugs for the treatment of neurological disorders and cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one and its potential toxicity in humans.
Conclusion:
In conclusion, 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one is a synthetic compound with a unique chemical structure that has gained attention in the scientific community for its potential in various research applications. 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one has been studied for its potential in the treatment of neurological disorders and cancer, and has been shown to have various biochemical and physiological effects. While 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one has some limitations, it remains an interesting subject for study and has several future directions for research.
合成法
The synthesis of 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one involves the condensation of 2-aminocyclohexanone with 1,4-thiazepane-4-carboxylic acid followed by reduction with sodium borohydride. The resulting compound is then acetylated with acetic anhydride to yield 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one. This synthetic pathway has been reported in the literature and has been used by researchers to obtain 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one for various research purposes.
科学的研究の応用
2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one has been studied for its potential in various scientific research applications. One of the most prominent applications of 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one is in the field of neuroscience. 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one has been shown to modulate the activity of GABA-A receptors, which are important targets for drugs used in the treatment of anxiety and other neurological disorders. 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one has also been studied for its potential in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are implicated in the pathogenesis of the disease.
特性
IUPAC Name |
2-(azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2OS/c1-13(15-7-4-2-3-5-8-15)14(17)16-9-6-11-18-12-10-16/h13H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAYAWJQLXCQCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCSCC1)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Cyclohexen-1-yl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone](/img/structure/B7586599.png)
![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(thiolan-2-yl)methanone](/img/structure/B7586601.png)
![N-[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]thiolane-2-carboxamide](/img/structure/B7586603.png)
![[3-[1-(5-Phenyl-1,3-oxazol-2-yl)ethylamino]phenyl]methanol](/img/structure/B7586604.png)
![1-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-3-(thian-4-yl)urea](/img/structure/B7586609.png)

![N-[1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B7586631.png)

![3-bromo-4-fluoro-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7586640.png)
![N-(1-methylsulfanylpropan-2-yl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carboxamide](/img/structure/B7586648.png)
![1-[1-Oxo-1-(1,4-thiazepan-4-yl)butan-2-yl]pyrrolidin-2-one](/img/structure/B7586657.png)
![4-(cyclopropylmethoxy)-N-[2-methyl-1-(3-methylpyridin-2-yl)propyl]piperidine-1-carboxamide](/img/structure/B7586665.png)
![N-[1-(2-methylpropyl)pyrazol-4-yl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide](/img/structure/B7586667.png)